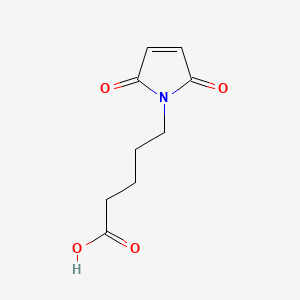

5-Maleimidovaleric acid

Description

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid (CAS: 57078-99-6), abbreviated here as DPBA, is a pyrrole-derived compound featuring a maleimide ring (2,5-dioxopyrrole) conjugated to a pentanoic acid chain. Its molecular formula is C₉H₁₁NO₄, with a molecular weight of 197.19 g/mol . DPBA is widely utilized in bioconjugation, particularly in antibody-drug conjugates (ADCs), due to the maleimide group’s high reactivity with thiols (-SH) in proteins. The pentanoic acid moiety enables further functionalization via carboxyl groups, making it a versatile linker in drug development and industrial applications .

Propriétés

IUPAC Name |

5-(2,5-dioxopyrrol-1-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVAAFHNDGTZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632236 | |

| Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57078-99-6 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Formation of Maleamic Acid

The synthesis begins with the reaction of 5-aminovaleric acid and maleic anhydride in a polar aprotic solvent such as acetone or ethyl acetate. The amine group of 5-aminovaleric acid undergoes nucleophilic attack on the electrophilic carbonyl of maleic anhydride, forming N-(5-carboxypentyl)maleamic acid (Figure 1). Stoichiometric ratios (1:1 molar) are maintained at 0–5°C to prevent premature cyclization. The intermediate is isolated via precipitation in cold diethyl ether, yielding a white crystalline solid (purity >95%).

Reaction Conditions

Cyclization to Maleimide

The maleamic acid intermediate is cyclized using acetic anhydride and a catalytic amount of sodium acetate under reflux. The reaction proceeds via dehydration, forming the maleimide ring (Figure 1). Alternative cyclizing agents, such as thionyl chloride or dicyclohexylcarbodiimide (DCC) , have been reported but are less efficient due to side reactions.

Optimized Protocol

- Reagents: Acetic anhydride (5 eq), sodium acetate (0.1 eq)

- Temperature: 80–100°C

- Time: 3–5 hours

- Yield: 75–80%

Purification

Crude product is recrystallized from ethanol or purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Halophosphoric Acid Ester-Mediated Coupling

Activation of Carboxylic Acid

This method, adapted from patent US5734064A, employs diphenyl chlorophosphate and N-hydroxysuccinimide (NHS) to activate the carboxylic acid moiety of 5-aminovaleric acid. The reaction is conducted in ethyl acetate or acetonitrile with triethylamine as a base, forming an active NHS ester intermediate.

Key Steps

- Activation:

- Maleimide Formation:

Advantages

- One-pot synthesis reduces purification steps.

- High purity (>97%) is achievable via simple aqueous workup.

Alkylation of Maleimide Precursors

Synthesis of 5-Bromovaleric Acid Maleimide

A less common approach involves alkylating maleimide with 5-bromovaleric acid in dimethylformamide (DMF) using potassium carbonate as a base. The bromide acts as a leaving group, forming a covalent bond with the maleimide nitrogen.

Reaction Parameters

- Molar ratio: Maleimide (1 eq), 5-bromovaleric acid (1.2 eq)

- Temperature: 60°C

- Time: 12–16 hours

- Yield: 50–60%

Limitations

- Lower yield due to competing hydrolysis of the bromide.

- Requires stringent anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Maleamic acid cyclization | 75–80 | >95 | Moderate | High |

| Halophosphoric ester | 90–94 | >97 | Low | Industrial |

| Alkylation | 50–60 | 85–90 | High | Low |

Critical Reaction Parameters

Solvent Selection

Temperature Control

Purification Techniques

- Recrystallization from ethanol yields crystals with minimal impurities.

- Chromatography is reserved for analytical-grade material.

Industrial-Scale Considerations

The halophosphoric acid ester method is favored in manufacturing due to its one-pot protocol and compatibility with continuous flow reactors. A notable example from Ambeed (Supplier: Avantor) produces batches of >10 kg with 97% purity, leveraging optimized diphenyl chlorophosphate stoichiometry.

Analyse Des Réactions Chimiques

Reaction with Amines: Amide Bond Formation

The terminal carboxylic acid undergoes coupling with primary or secondary amines to form stable amide bonds. This reaction is critical for functionalizing biomolecules like antibodies or peptides.

Key Reagents and Conditions

| Reagent | Coupling Agent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| EDC | NHS | DMF | RT | 2–4 hours | >85% |

| HATU | DIPEA | DMSO | 0–25°C | 1–3 hours | >90% |

-

Case Study : In ADC synthesis, the carboxylic acid was conjugated to trastuzumab (anti-HER2 antibody) using HATU, achieving a drug-to-antibody ratio (DAR) of 7.6 with <8% aggregation .

-

Mechanism : Activation of the carboxylic acid via carbodiimide (e.g., EDC) forms an active ester intermediate, which reacts with amines to yield amides .

Reaction with Thiols: Maleimide-Thiol Conjugation

The maleimide group reacts selectively with thiols (-SH) under mild conditions to form stable thioether bonds, a cornerstone of bioconjugation strategies.

Reaction Parameters

| Thiol Source | pH | Temperature | Reaction Time | Conversion Efficiency |

|---|---|---|---|---|

| Cysteine residues | 6.5–7.5 | RT | 1–2 hours | >95% |

| Glutathione | 7.0 | 4°C | 4 hours | 85–90% |

-

Application : Conjugation of monomethyl auristatin E (MMAE) to antibodies via the maleimide-thiol linkage demonstrated >90% stability in PBS (pH 7.4) over 7 days .

-

Kinetics : Second-order rate constants for maleimide-thiol reactions range from 10² to 10³ M⁻¹s⁻¹ at neutral pH .

Stability Under Physiological Conditions

The maleimide-thiol bond exhibits high stability in circulation but may undergo retro-Michael reactions in acidic environments (e.g., lysosomes).

Stability Data

| Condition | Timeframe | Degradation (%) | Released Payload (%) |

|---|---|---|---|

| PBS (pH 7.4) | 7 days | <2 | ≤1.72 |

| Mouse Plasma | 7 days | <3 | ≤1.00 |

| Lysosomal pH (4.5) | 24 hours | 45–60 | 50–65 |

-

Implications : Non-cleavable linkers like 5-Maleimidovaleric acid are preferred for ADCs requiring payload release only after antibody internalization .

Hydrolysis of Maleimide

Maleimide rings hydrolyze in aqueous media, forming inactive maleamic acid.

| Factor | Hydrolysis Rate (k, h⁻¹) | Mitigation Strategy |

|---|---|---|

| pH 7.0 | 0.05 | Use freshly prepared solutions |

| pH 8.0 | 0.12 | Conduct reactions at pH 6.5–7.0 |

Thiol-Maleimide Exchange

Pre-formed thioethers may undergo exchange with free thiols in vivo.

| Competing Thiol | Exchange Rate (Relative to Cysteine) | Impact |

|---|---|---|

| Albumin | 1.2× | Reduces ADC efficacy |

| Glutathione | 0.8× | Minimal |

Comparative Analysis of Linker Performance

| Linker Type | Reactive Groups | Stability (PBS 7.4) | Payload Release (pH 4.5) |

|---|---|---|---|

| This compound | Maleimide, COOH | >98% (7 days) | 50–65% (24 hours) |

| Valine-Citruline | Dipeptide, Maleimide | 75–80% (7 days) | 90–95% (24 hours) |

| SMCC | Maleimide, NHS ester | >95% (7 days) | 30–40% (24 hours) |

Applications De Recherche Scientifique

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, commonly referred to as 5-Maleimidovaleric acid, is a compound that has garnered attention in the fields of biochemistry and pharmaceutical research due to its unique structural properties and functional groups. This article explores its applications, particularly in bioconjugation and drug development, supported by data tables and case studies.

Linker for Antibody-Drug Conjugates (ADCs)

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid serves as a non-cleavable linker in the synthesis of ADCs. The maleimide group enables the formation of stable covalent bonds with thiol-containing molecules, which is crucial for attaching drugs to antibodies without risking premature release during circulation in the bloodstream .

Case Study: Development of ADCs

In a study published by Creative Biolabs, researchers demonstrated the efficacy of this compound as a linker in ADC formulations. The stability of the maleimide-thiol bond was highlighted, showcasing its potential to enhance therapeutic efficacy while minimizing off-target effects .

Bioconjugation Techniques

The compound's carboxylic acid group can react with primary and secondary amines under various coupling conditions (e.g., EDC, DCC) to form stable amide bonds. This versatility allows for the functionalization of peptides and proteins, making it valuable in creating targeted therapies .

Drug Delivery Systems

Due to its ability to form stable linkages with biologically relevant molecules, 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is also being explored in drug delivery systems. Its incorporation into polymeric carriers can enhance the solubility and bioavailability of poorly soluble drugs .

Data Table: Comparison of Bioconjugation Linkers

| Linker Name | Type | Reactive Group | Stability | Application Area |

|---|---|---|---|---|

| 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | Non-cleavable | Maleimide | High | ADCs |

| m-PEG3-Ms | Cleavable | Maleimide | Moderate | Drug delivery |

| Bromoacetamido-PEG-acid | Non-cleavable | Bromo | High | Protein labeling |

Mécanisme D'action

The mechanism of action of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid involves its ability to form covalent bonds with thiol groups. This interaction is crucial in bioconjugation applications, where the maleimide group reacts with thiol groups on proteins or other biomolecules to form stable conjugates . The compound’s ability to participate in cycloaddition and polymerization reactions also contributes to its versatility in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

Key Properties :

- Storage : Sealed in dry conditions at room temperature.

- Hazards : Classified with warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

- Applications : ADC synthesis, protein modification, and polymer chemistry .

Comparison with Structurally Similar Compounds

DPBA belongs to a family of maleimide-carboxylic acid derivatives. Below is a detailed comparison with analogs, emphasizing structural, functional, and application-based differences.

2.1 Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Chain Length | Functional Groups | Similarity Score |

|---|---|---|---|---|---|

| DPBA | 57078-99-6 | C₉H₁₁NO₄ | C5 | Maleimide, COOH | 1.00 (Reference) |

| 3-(2,5-Dioxopyrrol-1-yl)propanoic acid | 952292-18-1 | C₇H₇NO₄ | C3 | Maleimide, COOH | 0.86 |

| trans-4-((2,5-Dioxopyrrol-1-yl)methyl)cyclohexanecarboxylic acid | 7423-55-4 | C₁₁H₁₃NO₄ | C3 (branched) | Maleimide, COOH | 0.88 |

| 4-Maleimidobutyric Acid | 57078-98-5 | C₈H₉NO₄ | C4 | Maleimide, COOH | N/A |

| 11-Maleimidoundecanoic Acid | 57079-01-3 | C₁₅H₂₁NO₄ | C11 | Maleimide, COOH | N/A |

Key Observations :

Chain Length :

- Shorter chains (e.g., C3 in 952292-18-1) reduce steric hindrance but may compromise linker stability in ADCs.

- Longer chains (e.g., C11 in 57079-01-3) enhance spatial flexibility, improving drug-antibody interactions .

Reactivity: All compounds share maleimide-thiol reactivity, but chain length and substituents modulate reaction kinetics. For example, DPBA’s C5 chain balances reactivity and stability, whereas 3-(2,5-Dioxopyrrol-1-yl)propanoic acid (C3) may exhibit faster thiol coupling but lower conjugate stability .

Solubility :

- Longer alkyl chains (e.g., 57079-01-3) increase hydrophobicity, limiting aqueous solubility. DPBA’s intermediate chain length offers a balance between organic and aqueous solubility .

Activité Biologique

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid (CAS No. 57078-99-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 197.19 g/mol

- IUPAC Name : 5-(2,5-dioxopyrrol-1-yl)pentanoic acid

- PubChem CID : 23273872

| Property | Value |

|---|---|

| CAS Number | 57078-99-6 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 5-(2,5-dioxopyrrol-1-yl)pentanoic acid |

| PubChem CID | 23273872 |

Antioxidant Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antioxidant properties. For example, studies have shown that compounds similar to 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid can effectively scavenge free radicals such as hydroxyl radicals and superoxide anions. This is crucial for mitigating oxidative stress in biological systems .

Inhibition of Lipid Peroxidation

The compound has been evaluated for its ability to inhibit lipid peroxidation. Lipid peroxidation is a damaging process that can lead to cell membrane damage and is implicated in various diseases. In vitro studies suggest that similar compounds demonstrate potent inhibition of this process, making them potential candidates for therapeutic applications in diseases related to oxidative damage .

Lipoxygenase Inhibition

Lipoxygenases (LOs) are enzymes involved in the metabolism of arachidonic acid and are associated with inflammatory processes. Compounds related to 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid have shown promising results as LO inhibitors, which could be beneficial in treating inflammatory conditions .

Case Studies

-

Study on Hydroxyl Radical Scavenging :

A study demonstrated that several pyrrole derivatives exhibited significant hydroxyl radical scavenging activity. Among these, compounds with structural similarities to 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid were particularly effective . -

Lipid Peroxidation Inhibition :

Another research project focused on the antioxidant properties of pyrrole-based compounds found that those with a similar structure effectively inhibited lipid peroxidation in cellular models, suggesting their potential use in preventing oxidative stress-related diseases . -

Lipoxygenase Activity :

A comparative analysis of various pyrrole derivatives indicated that some exhibited high lipoxygenase inhibitory activity, highlighting their potential role in developing anti-inflammatory drugs .

The biological activity of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is likely mediated through its interaction with free radicals and enzymes involved in oxidative stress and inflammation pathways. The structural features of the compound allow it to stabilize free radicals and inhibit enzymatic activity associated with inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid and its derivatives?

- Answer : The compound can be synthesized via base-assisted cyclization of appropriate precursors, often involving ketones or hydroxy-pyrrolidinone intermediates. For example, analogous pyrrolidinone derivatives are synthesized using column chromatography (gradient elution with ethyl acetate/PE systems) or recrystallization from ethanol to achieve yields of 44–86% . Key steps include:

- Reaction optimization : Adjusting solvent polarity and temperature to enhance cyclization efficiency.

- Purification : Use of silica gel chromatography or recrystallization to isolate pure products.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate immediately and seek medical help .

- Storage : Keep in a tightly sealed container in a dry, ventilated area at controlled temperatures to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of functionalized pyrrolidinone derivatives?

- Answer :

- Design of Experiments (DoE) : Use statistical methods to evaluate variables (e.g., temperature, solvent ratios, catalyst loading). For instance, fractional factorial designs can identify critical parameters affecting cyclization efficiency .

- Case study : In the synthesis of 5-hydroxy-3,5-diaryl-pyrrol-2-ones, adjusting the equivalents of base (e.g., KCO) and reaction time (12–24 hours) increased yields from 44% to 86% .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer :

- Multi-technique validation : Cross-validate -NMR peaks with -NMR and HRMS. For example, discrepancies in carbonyl signals may arise from tautomerism; use variable-temperature NMR to detect dynamic equilibria .

- Purity checks : Confirm sample purity via HPLC or melting point analysis (e.g., sharp melting points like 161.8–164.6°C indicate homogeneity) .

Q. What computational strategies are effective for studying the reactivity of this compound in drug conjugation or polymer applications?

- Answer :

- Reactivity modeling : Use density functional theory (DFT) to calculate electrophilicity indices for the dioxopyrrolidinyl group, predicting its reactivity in Michael additions or crosslinking reactions .

- Molecular dynamics (MD) : Simulate interactions with biomolecules (e.g., proteins) to assess stability of conjugates under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.